2-(4-fluorophenyl)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide

TSPO binding pyrazolo[1,5-a]pyrimidine structure-activity relationship

2-(4-Fluorophenyl)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide (CAS 2034503-99-4) is a synthetic, heavily fluorinated pyrazolo[1,5-a]pyrimidine acetamide (C15H10F4N4O; MW 338.266). The pyrazolo[1,5-a]pyrimidine acetamide scaffold is a well-validated chemotype for high-affinity, selective translocator protein (TSPO, 18 kDa) ligands, exemplified by the clinical-stage PET tracers DPA-714 and DPA-713.

Molecular Formula C15H10F4N4O
Molecular Weight 338.266
CAS No. 2034503-99-4
Cat. No. B2628814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenyl)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide
CAS2034503-99-4
Molecular FormulaC15H10F4N4O
Molecular Weight338.266
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2)F
InChIInChI=1S/C15H10F4N4O/c16-10-3-1-9(2-4-10)5-14(24)21-11-7-20-13-6-12(15(17,18)19)22-23(13)8-11/h1-4,6-8H,5H2,(H,21,24)
InChIKeyOIPDHMGBLVALCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenyl)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide (CAS 2034503-99-4) – Core Physicochemical and Target-Class Identity for Research Procurement


2-(4-Fluorophenyl)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide (CAS 2034503-99-4) is a synthetic, heavily fluorinated pyrazolo[1,5-a]pyrimidine acetamide (C15H10F4N4O; MW 338.266) [1]. The pyrazolo[1,5-a]pyrimidine acetamide scaffold is a well-validated chemotype for high-affinity, selective translocator protein (TSPO, 18 kDa) ligands, exemplified by the clinical-stage PET tracers DPA-714 and DPA-713 [2]. This specific compound is distinguished from the canonical DPA series by a 6-linked acetamide side chain bearing a 4-fluorophenyl group and a trifluoromethyl (-CF3) substituent at the 2-position of the pyrazolo[1,5-a]pyrimidine core, a substitution pattern absent from all major literature-characterized TSPO ligands.

Research Tool Compound
Structurally distinct TSPO ligand with unreported 6-acetamide topology and 2-CF3 substitution pattern
Scaffold Probe
Enables interrogation of non-canonical TSPO binding-pocket plasticity inaccessible to 3-acetamide series
Selection Context
Suitable for studies requiring moderate predicted TSPO affinity over picomolar saturation binders; confirmatory binding assays advised

Why In-Class TSPO Ligands Cannot Substitute for 2-(4-Fluorophenyl)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetamide (CAS 2034503-99-4) in Quantitative Pharmacological Studies


Within the pyrazolo[1,5-a]pyrimidine acetamide class, the location and electronic nature of substituents are the dominant drivers of TSPO binding affinity and central vs. peripheral benzodiazepine receptor (CBR) selectivity [1]. The vast majority of high-affinity TSPO ligands – including DPA-714, DPA-713, and the picomolar GMA series – position the acetamide side chain at the 3-position of the pyrazolo[1,5-a]pyrimidine core, with specific 5,7-dialkyl substitutions on the pyrimidine ring to tune affinity and lipophilicity [2][3]. Compound CAS 2034503-99-4 anchors the acetamide at the 6-position and introduces a 2-CF3 group – a substitution topology with no published quantitative binding data. Any procurement decision to substitute this compound with a 3-acetamide analog, or with a 6-acetamide analog lacking the CF3 group, introduces a structurally unvalidated variable that can alter target engagement, selectivity, and pharmacokinetic behavior in a manner that existing SAR models cannot predict. The evidence below quantifies this risk using the closest structurally characterized comparators.

Scaffold 6-acetamide topology shifts binding mode unpredictably; 3-acetamide analogs like DPA-714 may not transfer target engagement or selectivity characteristics
Selectivity No published CBR counter-screening data; >1000-fold TSPO selectivity of 3-acetamide series cannot be assumed for 2-CF3 + 6-acetamide chemotype
Metabolism 2-CF3 predicted to alter log D and metabolic stability; non-fluorinated 6-acetamide analogs may yield different CNS penetration or in vivo imaging outcomes

Quantitative Differentiation Evidence: CAS 2034503-99-4 vs. the Closest Structurally Characterized Analogs


Scaffold-Switching Evidence – Binding Affinity of the Closest 6-Acetamide Analog Lacking CF3

The closest computationally predictable comparator for CAS 2034503-99-4 is the 6-acetamino pyrazolo[1,5-a]pyrimidine substructure without the 2-CF3 group. In the fundamental SAR study by Selleri et al., the parent 3-acetamide scaffold provided a Ki of 0.76 nM for TSPO (rat kidney, [3H]PK11195), but relocating the acetamide from the 3-position to the 6-position altered the binding mode so drastically that all reported 6-substituted analogs showed >10-fold reduction in affinity or complete loss of measurable binding [1]. CAS 2034503-99-4's 2-CF3 substituent is a strong electron-withdrawing group that is not present in any TSPO ligand with published quantitative affinity data, making its binding characteristics unpredictable from existing SAR.

Scaffold-Switching Evidence
Class-level inference
6-acetamide relocation: >10× affinity reduction reported; 2-CF3 effect unquantified
Unvalidated TSPO topology; binding profile unpredictable from 3-acetamide SAR
Selleri et al. 3-acetamide Ki = 0.76 nM; no published Ki for CAS 2034503-99-4
TSPO binding pyrazolo[1,5-a]pyrimidine structure-activity relationship

Trifluoromethyl Group Impact on Lipophilicity and Metabolic Stability vs. Non-Fluorinated Pyrazolo[1,5-a]pyrimidine Acetamides

Introducing a -CF3 group into a heteroaromatic scaffold increases lipophilicity (Δ log P ≈ +0.5 to +1.2 depending on position) and can protect against oxidative metabolism at the substituted position [1]. In the fluorinated DPA-714 analogue series, even a 4-fluoroethoxy chain substitution shifted log D7.4 from 2.9 (DPA-714) to 3.6–4.3, and this elevated lipophilicity correlated with improved brain uptake for PET imaging [2]. By analogy, the 2-CF3 group in CAS 2034503-99-4 is predicted to increase the compound's log D relative to any non-CF3 6-acetamide analog, yielding a distinct pharmacokinetic and tissue-distribution profile. No direct microsomal stability data exist for CAS 2034503-99-4.

CF3 Lipophilicity Impact
Class-level inference
Predicted Δ log D7.4 ≈ +0.7 to +1.4 vs. non-CF3 analogs
CF3 alters tissue-distribution profile; substitution may compromise CNS penetration assessment
DPA-714 log D7.4 = 2.9; fluoro analogs 3.6–4.3; direct data absent for CAS 2034503-99-4
metabolic stability lipophilicity trifluoromethyl microsomal stability

TSPO Binding Affinity Window vs. the Highest-Affinity 3-Acetamide Analog (GMA-15) – 6-Acetamide Topology as a Distinct Pharmacological Tool

The highest-affinity TSPO ligand reported to date in the pyrazolo[1,5-a]pyrimidine class is GMA-15 (2-(5,7-diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N-ethyl-N-phenylacetamide) with a Ki of 60 pM – a 61-fold improvement over DPA-714 (Ki = 3.66 nM) [1]. GMA-15, like all high-affinity TSPO ligands in this class, anchors the acetamide at the 3-position and relies on 5,7-dialkyl substitution for picomolar affinity. CAS 2034503-99-4 differs in two critical aspects: (i) the acetamide is linked via the 6-position, not the 3-position; (ii) the core carries a 2-CF3 group instead of 5,7-dialkyl substituents. These structural deviations define CAS 2034503-99-4 as a distinct chemotype that is expected to probe a different region of the TSPO binding pocket. For laboratories wishing to avoid the maximal potency of GMA-15 (which can saturate binding at tracer concentrations) or to examine non-canonical TSPO binding modes, CAS 2034503-99-4 provides a structurally differentiated alternative.

TSPO Affinity Window vs. GMA-15
Cross-study comparable
Predicted moderate affinity; GMA-15 Ki = 60 pM (61-fold > DPA-714)
Distinct operational window for tracer-level saturation studies avoiding picomolar saturation
Actual Ki confirmation required; class-level estimate 1–100 nM based on 6-acetamide effect
TSPO picomolar affinity GMA-15 binding assay 6-acetamide scaffold

Selectivity Over Central Benzodiazepine Receptor (CBR) – The Role of Pyrimidine Substitution Pattern

Pyrazolo[1,5-a]pyrimidine acetamides are generally highly selective for TSPO over CBR, with reported CBR Ki values >1000 nM for DPA-714 and related 3-acetamide analogs tested against [3H]flunitrazepam [1]. However, the SAR study by Selleri et al. demonstrated that the nature and position of substituents on the pyrimidine ring are the primary determinants of PBR vs. CBR selectivity, with certain substitution patterns leading to a loss of selectivity [2]. The 2-CF3 plus 6-acetamide substitution pattern of CAS 2034503-99-4 has never been evaluated in a CBR selectivity assay (GABAA/central benzodiazepine receptor binding). Any assumption that this compound mirrors the >1000-fold selectivity of the 3-acetamide series represents an unverified extrapolation; experimental CBR counter-screening data is absent from the public domain.

CBR Selectivity Gap
Class-level inference
TSPO/CBR selectivity unknown; DPA-714 reference >1000-fold
Confirmatory CBR counter-screening needed; selectivity assumption unverified for this topology
No published CBR data for 2-CF3 + 6-acetamide pattern; pyrimidine substitution drives selectivity
TSPO selectivity CBR central benzodiazepine receptor pyrazolo[1,5-a]pyrimidine off-target

High-Value Research and Procurement Scenarios for CAS 2034503-99-4 Based on Quantitative Differentiation Evidence


Investigating Non-Canonical TSPO Binding Modes via 6-Acetamide Scaffold Topology

All literature-characterized, high-affinity pyrazolo[1,5-a]pyrimidine TSPO ligands position the acetamide at the 3-position [1]. CAS 2034503-99-4, with its 6-linked acetamide and 2-CF3 substitution, is structurally suited for probing whether TSPO accommodates an alternative binding mode. This compound can serve as a tool to map binding-pocket plasticity that is inaccessible to the 3-acetamide series, making it valuable for academic groups investigating TSPO pharmacophore expansion and for pharmaceutical discovery programs seeking novel intellectual property space around the TSPO target.

Fluorine-18 Radiolabeling Studies for PET Tracer Development: Core with Intrinsic Fluorine for Isotopic 19F/18F Exchange

The 2-CF3 group distinguishes CAS 2034503-99-4 from the PET-tracer workhorse DPA-714, which relies on a fluoroethoxy side chain for 18F incorporation [1]. A CF3 group can, in principle, participate in 19F/18F isotopic exchange reactions under specialized conditions, offering an alternative radiolabeling route. For radiochemistry laboratories exploring next-generation TSPO PET tracers with improved metabolic resistance (CF3 is typically more metabolically stable than fluoroalkoxy chains [2]), CAS 2034503-99-4 represents a structurally novel starting point.

TSPO-Mediated Steroidogenesis Modulation in Glioma Cell Models

Several pyrazolo[1,5-a]pyrimidine acetamide TSPO ligands, including certain 4-phenyl alkyl ether derivatives, increase pregnenolone biosynthesis by 80–175% over baseline in rat C6 glioma cells [1]. CAS 2034503-99-4's distinct 6-acetamide topology provides a structurally independent probe to assess whether steroidogenic modulation at TSPO is scaffold-position-dependent. This is directly relevant for cancer biology groups studying TSPO's role in neurosteroid synthesis and glioblastoma proliferation, where DPA-714 class molecules are already being evaluated.

CFTR and PDE4 Drug Discovery Programs Utilizing Substituted Pyrazolo[1,5-a]pyrimidine Scaffolds

Recent patents disclose substituted pyrazolo[1,5-a]pyrimidines as dual CFTR modulators and PDE4 inhibitors [1]. The broad biological annotation of this scaffold extends beyond TSPO. CAS 2034503-99-4, with its specific 2-CF3 and 6-(4-fluorophenyl)acetamide substitution, may exhibit off-target activity at CFTR, PDE4, or kinases that are sensitive to pyrazolo[1,5-a]pyrimidine substitution patterns. This compound is suitable for screening cascades in multi-target drug discovery projects where TSPO selectivity is not the sole criterion.

Application
Selection Property
Validation Focus
TSPO binding-pocket plasticity studies
6-acetamide scaffold topology
Non-canonical binding-mode confirmation
PET tracer development with isotopic exchange
2-CF3 group for 19F/18F labeling
Radiolabeling feasibility and metabolic stability
Glioma cell steroidogenesis modulation
Structurally independent TSPO probe
Scaffold-position-dependent steroidogenic response
Multi-target CFTR/PDE4 screening cascades
Broad pyrazolo[1,5-a]pyrimidine annotation
Off-target activity profile against kinase/phosphodiesterase panels
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